1-(4-Fluorobenzyl)-4-methylpiperazine
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Overview
Description
1-(4-Fluorobenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorobenzyl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with various functional groups replacing the fluorobenzyl group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromobenzyl)-4-methylpiperazine: Contains a bromine atom in place of fluorine.
1-(4-Methylbenzyl)-4-methylpiperazine: Substituted with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced binding interactions with biological targets. This makes it distinct from its analogs with different substituents.
Biological Activity
1-(4-Fluorobenzyl)-4-methylpiperazine (FBMP) is a compound of increasing interest in pharmacology due to its diverse biological activities, particularly its interactions with various neurotransmitter receptors. This article aims to provide a comprehensive overview of the biological activity of FBMP, including its receptor affinities, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
FBMP is a piperazine derivative characterized by a fluorobenzyl group at one nitrogen atom and a methyl group at the other. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.
FBMP has been identified as a ligand for several serotonin receptors, notably the 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and perception. The compound exhibits significant binding affinity to these receptors, which may underlie its psychoactive properties.
Table 1: Receptor Affinities of FBMP
Receptor Type | Binding Affinity (Ki) | Comments |
---|---|---|
5-HT2A | Low nanomolar range | Significant psychoactive potential |
σ1 Receptor | Low nanomolar range | Potential role in neuroprotection |
Dopamine D2 | Moderate affinity | Implications in dopaminergic signaling |
Therapeutic Applications
The biological activity of FBMP suggests potential therapeutic applications in various fields:
- Neurology : Due to its action on serotonin receptors, FBMP may have applications in treating mood disorders, anxiety, and possibly schizophrenia.
- Pain Management : Its interaction with σ1 receptors indicates potential use in pain modulation.
- Neurodegenerative Diseases : Research indicates that FBMP may influence neuroprotective pathways, making it a candidate for further investigation in conditions like Alzheimer's disease.
Case Studies and Experimental Findings
Recent studies have highlighted the efficacy of FBMP in preclinical models. For instance:
- A study demonstrated that FBMP significantly reduced anxiety-like behavior in rodent models when administered at specific doses. The results indicated that the compound's action on serotonin receptors could mediate these effects .
- Another investigation focused on the binding dynamics of FBMP with σ1 receptors using positron emission tomography (PET) imaging. The findings illustrated high brain uptake and specific binding patterns that correlate with therapeutic outcomes in neurodegenerative models .
Table 2: Summary of Case Studies Involving FBMP
Study | Findings | Implications |
---|---|---|
Rodent Anxiety Model | Reduced anxiety-like behavior | Potential treatment for anxiety disorders |
PET Imaging Study | High brain uptake; specific σ1 receptor binding | Insights into neuroprotective mechanisms |
Serotonin Receptor Interaction | Significant binding affinity at 5-HT2A | Implications for mood disorder treatments |
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDNJJTGINMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.